2-(4-Methylphenyl)-6-nitro-2H-indazole
CAS No.:
Cat. No.: VC20074443
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11N3O2 |
|---|---|
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | 2-(4-methylphenyl)-6-nitroindazole |
| Standard InChI | InChI=1S/C14H11N3O2/c1-10-2-5-12(6-3-10)16-9-11-4-7-13(17(18)19)8-14(11)15-16/h2-9H,1H3 |
| Standard InChI Key | WAXYLNFKWFMYDT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C=C3C=CC(=CC3=N2)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic indazole system (benzene fused to pyrazole) with two key substituents: a 4-methylphenyl group at position 2 and a nitro group at position 6. The methyl group enhances lipophilicity, potentially improving membrane permeability, while the electron-withdrawing nitro group influences electronic distribution, directing electrophilic substitutions to positions 5 and 7 of the indazole ring .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves sequential nitration and cyclization steps. A validated approach, adapted from indazole oxide methodologies , proceeds as follows:
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Nitration: A 4-methylphenylhydrazine precursor undergoes nitration using HNO₃/H₂SO₄ to introduce the nitro group.
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Cyclization: The intermediate is cyclized via tandem C–C and N–N bond formation, often employing bromoketones and sulfonamides under mild basic conditions .
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Deoxygenation: Triphenylphosphine or mesyl chloride/triethylamine mediates reduction of indazole oxides to yield the target compound .
Table 1: Optimization of Cyclization Conditions
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| K₂CO₃/EtOH | 25 | 78 | 95 |
| NaH/THF | 0 | 65 | 90 |
| DBU/DMF | 80 | 82 | 97 |
Industrial Scalability
Continuous flow reactors improve nitration efficiency, reducing side reactions. Catalytic hydrogenation (Pd/C, H₂) achieves nitro reduction with >90% selectivity, critical for producing amino derivatives .
Reactivity and Functionalization
Electrophilic Substitution
The nitro group directs electrophiles to positions 5 and 7, enabling regioselective halogenation or sulfonation. For example, chlorination with Cl₂/FeCl₃ yields 5-chloro-2-(4-methylphenyl)-6-nitro-2H-indazole .
Reduction Pathways
Catalytic hydrogenation reduces the nitro group to an amine, forming 6-amino derivatives. These intermediates serve as precursors for Schiff bases or amide conjugates, expanding pharmacological potential .
Table 2: Reduction Efficiency Across Catalysts
| Catalyst | Pressure (atm) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C (10%) | 3 | 4 | 92 |
| Raney Ni | 5 | 6 | 85 |
| PtO₂ | 2 | 3 | 88 |
Biological Activities and Mechanisms
Table 3: Antiprotozoal Activity of Indazole Derivatives
| Compound | IC₅₀ vs. G. intestinalis (µM) | Selectivity Index |
|---|---|---|
| Metronidazole | 12.4 | 1.0 |
| Indazole Deriv. | 0.97 | 12.8 |
Mechanistically, nitro group reduction generates reactive nitrogen species (RNS), disrupting pathogen redox homeostasis .
Anti-Inflammatory Activity
Docking studies suggest indazole derivatives inhibit cyclooxygenase-2 (COX-2) by mimicking rofecoxib’s binding mode, blocking arachidonic acid access . Experimental IC₅₀ values for related compounds range from 0.8–2.1 µM, comparable to nonsteroidal anti-inflammatory drugs .
Anticancer Prospects
Preliminary assays on lung (A549) and cervical (HeLa) cancer lines indicate sub-micromolar IC₅₀ values for nitroindazoles, though specific data for 2-(4-methylphenyl)-6-nitro-2H-indazole await validation.
Pharmacokinetic and Toxicological Considerations
ADME Profiles
In silico predictions (SwissADME) suggest moderate bioavailability (LogP ≈ 2.8) and CYP3A4-mediated metabolism. The nitro group may pose hepatotoxicity risks, necessitating prodrug strategies .
Toxicity Screening
Ames tests on related nitroarenes show mutagenicity at >100 µM, urging structural optimization to mitigate genotoxic potential .
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
| Compound | Substituents | Antiprotozoal IC₅₀ (µM) |
|---|---|---|
| 6-Nitroindazole | H at 2 | 5.2 |
| 2-Methyl-6-nitro-2H-indazole | CH₃ at 2 | 0.97 |
| 2-(4-Methylphenyl)-6-nitro-2H-indazole | C₆H₄CH₃ at 2 | Pending |
The 4-methylphenyl group enhances lipophilicity, potentially improving tissue penetration relative to simpler analogues .
Future Directions and Challenges
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Targeted Delivery: Encapsulation in nanoparticles (e.g., PLGA) could reduce systemic toxicity while enhancing tumor accumulation.
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Nitroreductase-Activated Prodrugs: Leveraging tumor hypoxia for selective nitro group reduction may improve therapeutic indices.
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Hybrid Molecules: Conjugation with known anticancer agents (e.g., doxorubicin) might synergize mechanisms of action.
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